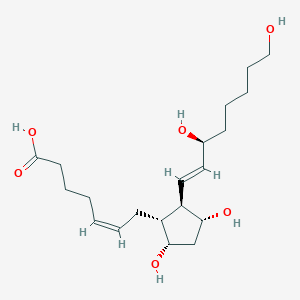
Oxifedrina
Descripción general
Descripción
La OXYFEDRINE es un vasodilatador y un agonista del receptor β adrenérgico. Es conocido por su capacidad de deprimir la tonicidad de los vasos coronarios, mejorar el metabolismo miocárdico y ejercer efectos cronotrópicos e inotrópicos positivos. Esto la hace particularmente útil en el tratamiento de afecciones como la angina de pecho sin causar el fenómeno del robo coronario .
Aplicaciones Científicas De Investigación
La OXYFEDRINE tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en varios estudios químicos e investigaciones de síntesis.
Biología: Se estudia la OXYFEDRINE por sus efectos sobre el metabolismo celular y su posible papel en la modulación de las respuestas celulares.
Medicina: Se utiliza principalmente en el tratamiento de enfermedades cardiovasculares, en particular la angina de pecho y la isquemia miocárdica.
Industria: La OXYFEDRINE se utiliza en la industria farmacéutica para el desarrollo de fármacos cardiovasculares.
Mecanismo De Acción
La OXYFEDRINE ejerce sus efectos actuando como agonista del receptor β adrenérgico. Deprime la tonicidad de los vasos coronarios, mejorando así el metabolismo miocárdico y permitiendo que el corazón soporte mejor la hipoxia. También ejerce efectos cronotrópicos positivos (aumento de la frecuencia cardíaca) e inotrópicos positivos (aumento de la contracción del músculo cardíaco), que son cruciales para prevenir la angina de pecho .
Análisis Bioquímico
Biochemical Properties
Oxyfedrine interacts with β adrenoreceptors, which are proteins involved in various biochemical reactions . As a β adrenoreceptor agonist, Oxyfedrine binds to these receptors, triggering a series of biochemical reactions that lead to its therapeutic effects .
Cellular Effects
Oxyfedrine has been found to have significant effects on various types of cells, particularly those in the cardiovascular system . It improves myocardial metabolism, allowing the heart to better sustain hypoxia . It also exerts positive chronotropic and inotropic effects, which means it increases the heart rate and the force of heart muscle contraction respectively .
Molecular Mechanism
The molecular mechanism of Oxyfedrine involves its interaction with β adrenoreceptors . By binding to these receptors, Oxyfedrine triggers a cascade of events that lead to vasodilation and improved myocardial metabolism .
Metabolic Pathways
Given its role as a β adrenoreceptor agonist, it is likely that Oxyfedrine interacts with enzymes and cofactors involved in adrenergic signaling .
Transport and Distribution
Given its therapeutic effects on the cardiovascular system, it is likely that Oxyfedrine is transported and distributed in a manner that allows it to exert its effects on the heart and blood vessels .
Subcellular Localization
Given its role as a β adrenoreceptor agonist, it is likely that Oxyfedrine localizes to the cell membrane where β adrenoreceptors are located .
Métodos De Preparación
La OXYFEDRINE se puede sintetizar mediante una reacción de condensación de Mannich. Esto implica la reacción de fenilpropanolamina con formaldehído y 3-acetilanisol. Las condiciones de reacción generalmente incluyen el uso de un catalizador ácido y una temperatura controlada para garantizar la formación de OXYFEDRINE .
Análisis De Reacciones Químicas
La OXYFEDRINE experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir la OXYFEDRINE en sus alcoholes o aminas correspondientes.
Comparación Con Compuestos Similares
La OXYFEDRINE es única en comparación con otros vasodilatadores debido a su acción dual de mejorar el metabolismo miocárdico y ejercer efectos cronotrópicos e inotrópicos positivos. Los compuestos similares incluyen:
Dinitrato de isosorbida: Se utiliza principalmente como vasodilatador pero no tiene los mismos efectos cronotrópicos e inotrópicos positivos.
Propiedades
IUPAC Name |
3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2/h3-10,13-14,19-20,22H,11-12H2,1-2H3/t14-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYUVHBMFVMBAF-LIRRHRJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023408 | |
| Record name | Oxyfedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15687-41-9, 21071-51-2 | |
| Record name | (-)-Oxyfedrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyfedrine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propiophenone, 3-((beta-hydroxy-alpha-methylphenethyl)amino)-3'-methoxy-, stereoisomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021071512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyfedrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13398 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxyfedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXYFEDRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWL616XF1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic](/img/structure/B31889.png)








